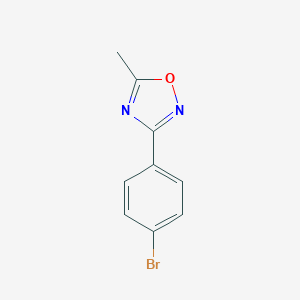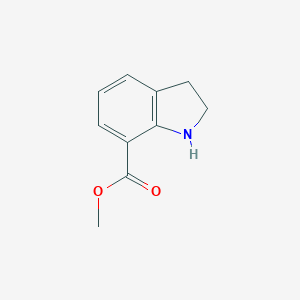
メチルインドリン-7-カルボン酸メチル
概要
説明
"Methyl indoline-7-carboxylate" is a compound that finds relevance in various synthetic and medicinal chemistry applications. Its significance lies in its structural framework, which is foundational to many bioactive molecules and synthetic intermediates.
Synthesis Analysis
The synthesis of methyl indoline-7-carboxylate derivatives involves several key methodologies. Notably, an efficient approach is highlighted through RhCl3-catalyzed C-H carbonylation of indolines with CO and alcohols. This method showcases the synthesis of indoline-7-carboxylates, utilizing copper-based oxidants and removable directing groups to achieve high yields of the title products (Du et al., 2019).
Molecular Structure Analysis
The molecular structure of indoline derivatives has been extensively studied, demonstrating unique conformational properties. For instance, methyl (S)-1-acetylindoline-2-carboxylate exhibits a significant preference towards the cis amide isomer in polar solvents, contrary to the general preference for the trans isomer seen in proline. This distinctive behavior makes it an intriguing candidate for designing secondary structures and new materials (Pollastrini et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving indoline derivatives are crucial for the functional diversification of this scaffold. The selective synthesis of functionalized spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] through Lewis acid-catalyzed reactions showcases the versatility of indoline derivatives in forming complex heterocyclic structures (Gao, Sun, & Yan, 2014).
科学的研究の応用
がん治療
メチルインドリン-7-カルボン酸メチル誘導体は、がん治療における可能性を探求されています。インドール部分は、天然物や医薬品における重要な複素環系であり、細胞生物学において重要な役割を果たしています。インドール誘導体は、生物活性化合物として、がん細胞を標的にする可能性を示しています .
抗菌剤
研究によると、インドール誘導体は、抗菌活性など、さまざまな生物学的に重要な特性を示しています。これは、微生物感染症の新しい治療法の開発において貴重なものです .
疾患の治療
メチルインドリン-7-カルボン酸メチルなどのインドール誘導体は、その顕著な生物活性により、ヒトの体におけるさまざまな種類の疾患の治療における有効性が研究されています .
アルカロイド合成
メチルインドリン-7-カルボン酸メチルは、特定のアルカロイドの合成において役割を果たします。アルカロイドは、鎮痛、不整脈抑制、抗菌、抗マラリアなど、さまざまな薬理作用を有しており、医薬品として使用されています .
グリーンケミストリー
この化合物は、原子効率が高く、グリーンケミストリーの原則に沿った環状付加反応で使用されます。これらの反応は、複雑で生物学的に関連する複素環式化合物を構築するために不可欠です .
複素環骨格構築
メチルインドリン-7-カルボン酸メチルを含むインドールベースの環状付加反応は、多様な複素環骨格を作成するための強力なツールです。これらの骨格は構造的に多様であり、医薬品や生物活性分子における重要な構成要素です .
触媒合成
メチルインドリン-7-カルボン酸メチルを含むインドリンの触媒合成は、医薬品開発におけるその影響により、関心の対象となっています。触媒は、より効率的で持続可能な生産方法につながる可能性があります .
フィトアレキシン合成
メチルインドリン-7-カルボン酸メチルは、フィトアレキシンの合成に関与しています。フィトアレキシンは、さまざまな病原体の増殖を抑制するために植物によって合成される抗菌性でしばしば抗酸化性の物質です .
Safety and Hazards
Methyl indoline-7-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
作用機序
Target of Action
Methyl indoline-7-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes at the cellular level . These changes can include alterations in cell signaling pathways, gene expression, and metabolic processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
methyl 2,3-dihydro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJZMELPOAMWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555482 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112106-91-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

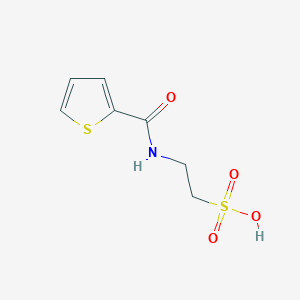
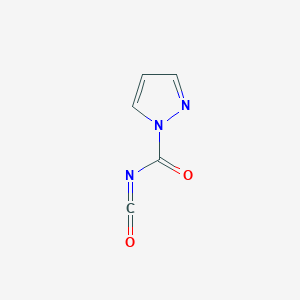
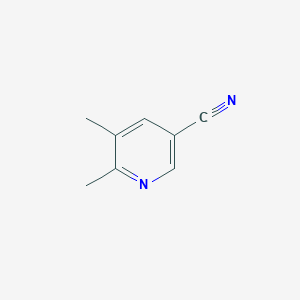
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
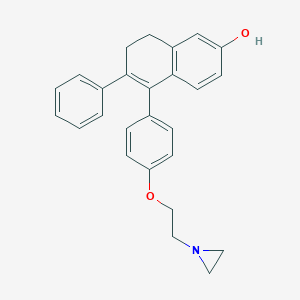

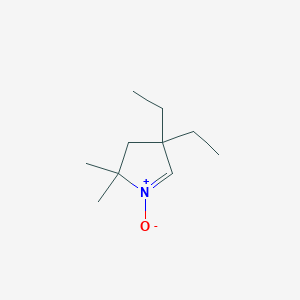
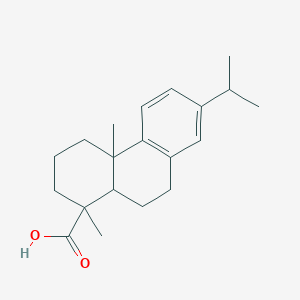
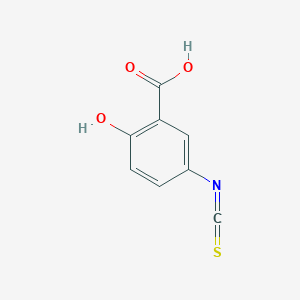
![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
